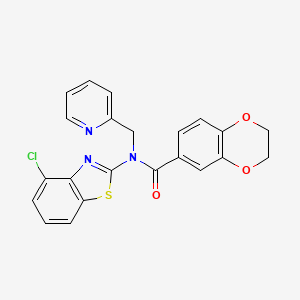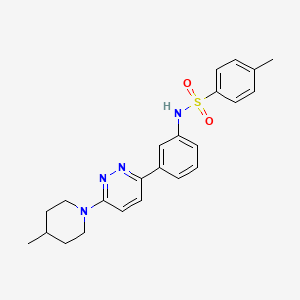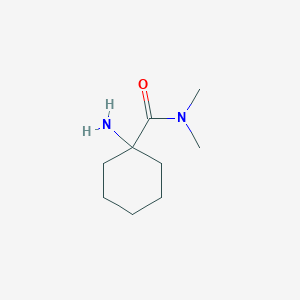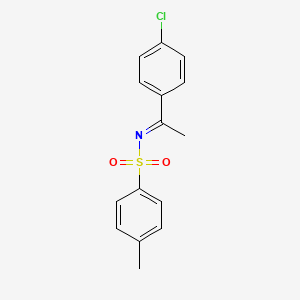![molecular formula C22H24N4O4S B3300906 4-ethoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide CAS No. 904833-69-8](/img/structure/B3300906.png)
4-ethoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Descripción general
Descripción
4-ethoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide, also known as MPSP, is a novel compound that has gained significant attention in recent years due to its potential use in scientific research. MPSP is a sulfonamide-based compound that has shown promising results in various studies related to medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of 4-ethoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide involves its interaction with various molecular targets in the body. This compound has been shown to inhibit the activity of various enzymes, including carbonic anhydrase, topoisomerase, and histone deacetylase. It has also been shown to inhibit the activation of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-kB pathway. This compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic proteins.
Biochemical and Physiological Effects
This compound has various biochemical and physiological effects on the body. It has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects. This compound has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. It has also been shown to inhibit the activity of histone deacetylase, which is involved in the regulation of gene expression. This compound has been shown to have neuroprotective effects by inhibiting the aggregation of amyloid beta peptides and reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-ethoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide has several advantages for lab experiments. It is a novel compound that has not been extensively studied, which makes it an interesting target for research. This compound has been shown to have a high affinity for various molecular targets, which makes it a potentially useful tool for studying the activity of these targets. However, this compound also has some limitations for lab experiments. It is a sulfonamide-based compound, which can limit its solubility and bioavailability. This compound can also have off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 4-ethoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide. One potential future direction is the study of the pharmacokinetics and pharmacodynamics of this compound. This would involve studying the absorption, distribution, metabolism, and excretion of this compound in the body, as well as its effects on various molecular targets. Another future direction is the study of the structure-activity relationship of this compound. This would involve synthesizing and testing various analogs of this compound to determine which structural features are important for its activity. Finally, the study of the therapeutic potential of this compound in various disease models is another potential future direction. This would involve testing the efficacy of this compound in animal models of cancer, inflammation, and neurological disorders.
Aplicaciones Científicas De Investigación
4-ethoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide has shown potential in various scientific research applications. It has been studied for its potential use in the treatment of cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has been studied for its potential use in the treatment of Alzheimer's disease and other neurological disorders due to its ability to inhibit the aggregation of amyloid beta peptides.
Propiedades
IUPAC Name |
4-ethoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-2-30-19-6-8-20(9-7-19)31(27,28)25-18-5-3-4-17(16-18)21-10-11-22(24-23-21)26-12-14-29-15-13-26/h3-11,16,25H,2,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGWUSVWUXEUOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3300827.png)
![2,4-dimethoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3300835.png)
![2,5-dimethoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3300841.png)
![N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3300845.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide](/img/structure/B3300857.png)
![2-methoxy-4,5-dimethyl-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3300867.png)
![3,4-dimethoxy-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3300872.png)

![N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3300885.png)


![N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3300894.png)

